2,4,5,6-Tetrachlorophenol-13C6
CAS No.: 1246820-81-4
Cat. No.: VC0196645
Molecular Formula: C6H2Cl4O
Molecular Weight: 237.83
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246820-81-4 |
---|---|
Molecular Formula | C6H2Cl4O |
Molecular Weight | 237.83 |
IUPAC Name | 2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Standard InChI | InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |
SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |
Appearance | Off-White Solid |
Melting Point | 57-59 °C |
Chemical Structure and Properties
2,4,5,6-Tetrachlorophenol-13C6 is a synthetic chemical compound belonging to the tetrachlorophenol family. It is characterized by four chlorine atoms positioned at the 2, 4, 5, and 6 locations on the phenolic ring, with all six carbon atoms enriched with the stable carbon-13 isotope (denoted by 13C6 in its name). This isotopic labeling gives the compound distinctive mass spectrometric properties while maintaining chemical behavior identical to its non-labeled counterpart.
Fundamental Chemical Data
The compound possesses the following key chemical properties:
Property | Value |
---|---|
CAS Number | 1246820-81-4 |
Molecular Formula | C6H2Cl4O |
Molecular Weight | 237.8474 g/mol |
Appearance | Brown flakes or beige solid |
Odor | Strong, characteristic |
Purity (commercial) | > 95% |
Primary Use Category | Research chemical |
This compound retains the same chemical reactivity as non-labeled tetrachlorophenol but provides the analytical advantage of distinct isotopic signature for tracking and quantification purposes .
Applications in Environmental Research
2,4,5,6-Tetrachlorophenol-13C6 serves several critical functions in environmental science and analytical chemistry, leveraging its unique isotopic properties.
Environmental Fate Tracking
The compound's carbon-13 labeling makes it invaluable for tracking the movement and degradation pathways of tetrachlorophenols in environmental matrices. Researchers can introduce the labeled compound into experimental systems and subsequently distinguish it from naturally occurring tetrachlorophenols through isotope ratio analysis. This capability allows scientists to:
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Map degradation pathways in soil, water, and sediment
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Determine environmental persistence under various conditions
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Trace bioaccumulation patterns in ecosystems
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Evaluate remediation techniques for contaminated sites
Analytical Chemistry Applications
In analytical chemistry, 2,4,5,6-Tetrachlorophenol-13C6 serves as an exceptional internal standard for mass spectrometry-based analyses. Its utility stems from the following properties:
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Identical chemical behavior to the analyte of interest
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Distinct mass spectral signature due to 13C labeling
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Predictable chromatographic co-elution with the target compound
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Resistance to matrix effects similar to the target compound
The compound is particularly useful for validating analytical methods by spiking environmental samples with known quantities and monitoring recovery throughout the analytical process. This approach allows researchers to assess method accuracy, precision, and identify potential sources of error or interference.
Antimicrobial Properties
Beyond its analytical applications, 2,4,5,6-Tetrachlorophenol-13C6 exhibits broad-spectrum antimicrobial activity against:
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Bacterial pathogens
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Fungal species
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Various insects
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Unwanted vegetation
These properties have led to its historical use as a pesticide component, though regulatory restrictions have limited such applications in recent years.
Hazard Category | Classification | Hazard Statement |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
STOT-SE (Respiratory) | Category 3 | H335: May cause respiratory irritation |
This classification indicates moderate acute toxicity with significant irritant properties affecting multiple body systems .
Research Significance
2,4,5,6-Tetrachlorophenol-13C6 has contributed significantly to environmental research, particularly in understanding the fate and behavior of chlorinated phenolic compounds in various ecosystems.
Environmental Persistence Studies
Research utilizing this compound has helped elucidate the environmental persistence of chlorophenols under various conditions. By tracking the labeled compound, scientists can determine:
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Half-life in different environmental compartments
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Binding affinity to soil particles and sediments
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Leaching potential into groundwater
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Volatilization rates in surface environments
These studies inform risk assessment protocols and help establish appropriate regulatory guidelines for related compounds.
Biodegradation Research
The carbon-13 labeling enables detailed investigation of biodegradation mechanisms by allowing researchers to:
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Identify microorganisms capable of degrading chlorophenols
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Elucidate specific enzymatic pathways involved in breakdown
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Determine metabolic products through isotope tracking
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Quantify degradation rates under different environmental conditions
This research is essential for developing bioremediation strategies for sites contaminated with chlorophenols and related compounds.
Supplier | Product Format | Typical Purity | Primary Market |
---|---|---|---|
Vulcan Chemical | Research grade | >95% | Research laboratories |
LGC Standards | Neat standard | Varies | Environmental testing |
Angene Chemical | Research grade | >95% | Academic research |
These suppliers typically provide the compound with appropriate documentation regarding purity, isotopic enrichment, and safety information .
Production Considerations
The synthesis of 2,4,5,6-Tetrachlorophenol-13C6 involves specialized techniques for incorporating the carbon-13 isotope throughout the phenolic ring structure. The production process:
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Requires isotopically enriched starting materials
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Involves careful chlorination procedures to achieve the specific 2,4,5,6-substitution pattern
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Necessitates rigorous purification to remove reaction byproducts
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Includes quality control to verify isotopic enrichment levels
Due to these complex requirements, the compound is significantly more expensive than its non-labeled counterpart and is primarily produced for research and analytical applications rather than industrial use.
Comparison with Related Compounds
2,4,5,6-Tetrachlorophenol-13C6 belongs to a family of chlorinated phenols that includes several structurally similar compounds with varying chlorination patterns.
Structural Variations
The following table compares 2,4,5,6-Tetrachlorophenol-13C6 with closely related compounds:
Compound | Chlorine Positions | Carbon Labeling | CAS Number |
---|---|---|---|
2,4,5,6-Tetrachlorophenol-13C6 | 2,4,5,6 | All carbons 13C | 1246820-81-4 |
2,3,4,6-Tetrachlorophenol-13C6 | 2,3,4,6 | All carbons 13C | N/A |
2,4,5,6-Tetrachlorophenol | 2,4,5,6 | Natural carbon (12C) | N/A |
2,3,4,6-Tetrachlorophenol | 2,3,4,6 | Natural carbon (12C) | 58-90-2 |
The difference in chlorination pattern between 2,4,5,6-Tetrachlorophenol and 2,3,4,6-Tetrachlorophenol results in distinct physical and chemical properties, despite both being tetrachlorophenols .
Analytical Detection Methods
Due to its specialized nature, 2,4,5,6-Tetrachlorophenol-13C6 requires sophisticated analytical techniques for detection and quantification.
Mass Spectrometry
Mass spectrometry is the primary technique for detecting 2,4,5,6-Tetrachlorophenol-13C6, leveraging its distinct isotopic signature. Common approaches include:
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Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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High-resolution mass spectrometry for precise isotope ratio determination
The mass spectral profile shows characteristic ions at m/z values 6 units higher than the non-labeled compound, corresponding to the six carbon-13 atoms in the molecule .
Sample Preparation
Effective analysis typically requires careful sample preparation:
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Extraction from environmental matrices using appropriate solvents
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Clean-up procedures to remove interfering compounds
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Derivatization (for GC analysis) to improve chromatographic behavior
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Concentration steps to achieve detection limits in the low parts-per-billion range
These methods are often adapted from established procedures for chlorophenol analysis, such as those developed by regulatory agencies like OSHA .
Future Research Directions
The utility of 2,4,5,6-Tetrachlorophenol-13C6 in environmental research continues to evolve as analytical techniques advance and environmental concerns expand.
Emerging Applications
Potential future applications include:
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Combining with advanced imaging techniques to visualize micro-scale distribution in environmental samples
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Integration with multi-omics approaches to understand ecosystem-level impacts
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Development of new remediation technologies through precise monitoring of degradation processes
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Climate change impact assessment on chlorophenol persistence and mobility
Research using isotopically labeled compounds like 2,4,5,6-Tetrachlorophenol-13C6 will remain essential for addressing complex environmental challenges and developing effective management strategies for persistent organic pollutants.
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